6-amino-2-phenyl-1H-pyrimidin-4-one
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Overview
Description
Compound “6-amino-2-phenyl-1H-pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-amino-2-phenyl-1H-pyrimidin-4-one” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Bulk synthesis: Using large-scale reactors to carry out the initial synthesis steps.
Continuous monitoring: Employing advanced analytical techniques to monitor the reaction progress and ensure quality control.
Purification and packaging: Using industrial-scale purification methods to isolate the final product and prepare it for distribution.
Chemical Reactions Analysis
Types of Reactions: Compound “6-amino-2-phenyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler forms of the compound.
Scientific Research Applications
Compound “6-amino-2-phenyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
Compound “6-amino-2-phenyl-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. The comparison can involve:
Structural Analysis: Comparing the core structure and functional groups of the compounds.
Functional Analysis: Evaluating the specific chemical reactions and applications of each compound.
Unique Properties: Identifying the unique properties and advantages of compound “this compound” over similar compounds.
Comparison with Similar Compounds
- Compound A: Known for its similar core structure but different functional groups.
- Compound B: Shares similar chemical reactivity but has distinct applications.
- Compound C: Exhibits similar biological effects but with variations in potency and specificity.
This detailed article provides a comprehensive overview of compound “6-amino-2-phenyl-1H-pyrimidin-4-one,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-amino-2-phenyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBAPESPVBOCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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